1-{1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyrrolidine
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Overview
Description
1-{1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyrrolidine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further connected to an azetidine ring and a pyrrolidine ring
Preparation Methods
The synthesis of 1-{1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with azetidine under controlled conditions to form the intermediate, which is then reacted with pyrrolidine to yield the final product. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like palladium complexes .
Chemical Reactions Analysis
1-{1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-{1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the azetidine and pyrrolidine rings contribute to its overall activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-{1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyrrolidine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Azetidine derivatives: Compounds containing the azetidine ring, which may have similar reactivity and applications.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring, often used in pharmaceutical and chemical research.
Properties
IUPAC Name |
1-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S/c15-14(16,17)11-3-5-13(6-4-11)22(20,21)19-9-12(10-19)18-7-1-2-8-18/h3-6,12H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMAJFOBIYXVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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